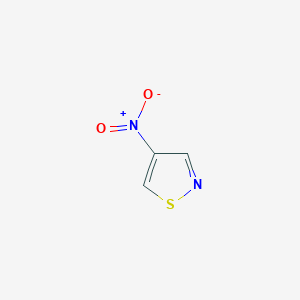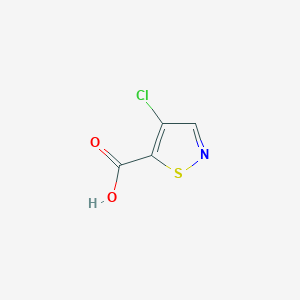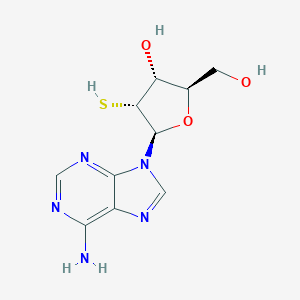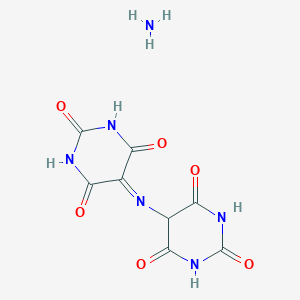
2-Decyl-2-(hydroxymethyl)propane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Decyl-2-(hydroxymethyl)propane-1,3-diol (2-D2HMP-1,3-diol) is an organic compound that is used in a variety of scientific applications, such as synthesis and research. It has been used in the synthesis of many compounds, such as polymers, surfactants, and other materials. Additionally, it has been used in research to investigate the biochemical and physiological effects of various compounds.
Mecanismo De Acción
2-D2HMP-1,3-diol acts as a surfactant, meaning that it reduces the surface tension of a solution. This allows for the formation of micelles, which are small aggregates of molecules that can be used to transport molecules across the cell membrane. Additionally, 2-D2HMP-1,3-diol can act as an enzyme inhibitor, meaning that it can block the action of certain enzymes. This can be beneficial in the study of enzyme-catalyzed reactions, as well as in the development of new drug candidates.
Biochemical and Physiological Effects
2-D2HMP-1,3-diol has been found to have a variety of biochemical and physiological effects. It has been found to reduce the surface tension of a solution, which can be beneficial in the study of drug delivery systems. Additionally, it has been found to act as an enzyme inhibitor, which can be beneficial in the study of enzyme-catalyzed reactions, as well as in the development of new drug candidates. Furthermore, it has been found to have an anti-inflammatory effect, which can be beneficial in the study of cell signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-D2HMP-1,3-diol in laboratory experiments has both advantages and limitations. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is easy to use in laboratory experiments and can be used in a variety of scientific applications. A limitation is that it can be toxic if not handled properly, and it can cause irritation if it comes into contact with the skin.
Direcciones Futuras
There are a variety of potential future directions for the use of 2-D2HMP-1,3-diol. One potential future direction is the use of 2-D2HMP-1,3-diol in the development of new drug candidates. Additionally, it could be used in the study of enzyme-catalyzed reactions, as well as in the study of cell signaling pathways. Furthermore, it could be used in the synthesis of polymers, surfactants, and other materials. Finally, it could be used to investigate the biochemical and physiological effects of various compounds.
Métodos De Síntesis
2-D2HMP-1,3-diol can be synthesized through a variety of methods. The most common method is the Fischer esterification reaction, which involves reacting an alcohol with an acid in the presence of a catalyst. This reaction is used to produce 2-D2HMP-1,3-diol from the reaction of 1-bromo-2-decanol and formic acid. Other methods for synthesizing 2-D2HMP-1,3-diol include the use of organometallic reagents, such as Grignard reagents, and the use of organocatalysts.
Aplicaciones Científicas De Investigación
2-D2HMP-1,3-diol is used in a variety of scientific research applications. It has been used in the synthesis of polymers, surfactants, and other materials. Additionally, it has been used to investigate the biochemical and physiological effects of various compounds. It has been used in the study of drug delivery systems, as well as in the development of new drug candidates. It has also been used in the study of enzyme-catalyzed reactions, as well as in the study of cell signaling pathways.
Propiedades
IUPAC Name |
2-decyl-2-(hydroxymethyl)propane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O3/c1-2-3-4-5-6-7-8-9-10-14(11-15,12-16)13-17/h15-17H,2-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINONPXDFUNRLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CO)(CO)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80554773 |
Source


|
| Record name | 2-Decyl-2-(hydroxymethyl)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80554773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Decyl-2-(hydroxymethyl)propane-1,3-diol | |
CAS RN |
4712-32-7 |
Source


|
| Record name | 2-Decyl-2-(hydroxymethyl)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80554773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-Methyl-9H-pyrido[3,4-b]indol-7-ol hydrochloride dihydrate](/img/structure/B42322.png)





